
3'-Deoxysappanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3'-deoxysappanol is a homoisoflavonoid that is 3,4-dihydro-2H-1-benzopyran substituted by hydroxy groups at positions 3, 4 and 7 and a (4-hydroxyphenyl)methyl group at position 3 respectively (the 3R,4S-stereoisomer). It has been isolated from Caesalpinia sappan. It has a role as a plant metabolite. It is a homoisoflavonoid and a polyphenol.
科学的研究の応用
Hair Growth Promotion
3-Deoxysappanchalcone (3-DSC), a derivative of 3'-Deoxysappanol, has been found to promote the proliferation of human hair follicle dermal papilla cells (HDPCs) and stimulate hair growth in C57BL/6 mice. This effect is achieved through the modulation of WNT/β-Catenin and STAT signaling pathways. In the study, 3-DSC showed effects similar to Tofacitinib, a JAK inhibitor, in promoting phosphorylation of β-catenin and transcriptional activation of the T-cell factor. It also influenced interleukin-6 (IL-6) pathways and affected the expression of cyclin-dependent kinase-4 (Cdk4), fibroblast growth factor (FGF), and vascular endothelial growth factor (VEGF) (Kim et al., 2016).
Radiochemical Synthesis
3′-Deoxy-3′-[18F]fluorothymidine ([18F]FLT), synthesized using nucleophilic fluorination catalyzed by protic solvent, shows improved radiochemical yield. This compound, derived from this compound, is significant in medical imaging and diagnostics. The study optimized conditions for automated synthesis and found that [18F]FLT synthesized under these conditions was stable for 6 hours (Lee et al., 2007).
Cancer Cell Treatment
3-Deoxysappanchalcone has been shown to induce ROS-mediated apoptosis and cell cycle arrest in human esophageal cancer cells. This process is mediated through the JNK/p38 MAPK signaling pathway, influenced by reactive oxygen species (ROS). The study indicated that 3-DSC could be a promising therapeutic candidate for esophageal cancer, as it triggers apoptosis and cell cycle arrest, ER stress, MMP loss, and multi-caspase activity (Kwak et al., 2021).
特性
分子式 |
C16H16O5 |
|---|---|
分子量 |
288.29 g/mol |
IUPAC名 |
(3R,4S)-3-[(4-hydroxyphenyl)methyl]-2,4-dihydrochromene-3,4,7-triol |
InChI |
InChI=1S/C16H16O5/c17-11-3-1-10(2-4-11)8-16(20)9-21-14-7-12(18)5-6-13(14)15(16)19/h1-7,15,17-20H,8-9H2/t15-,16+/m0/s1 |
InChIキー |
IYAYKNOVHBOSPH-JKSUJKDBSA-N |
異性体SMILES |
C1[C@@]([C@H](C2=C(O1)C=C(C=C2)O)O)(CC3=CC=C(C=C3)O)O |
正規SMILES |
C1C(C(C2=C(O1)C=C(C=C2)O)O)(CC3=CC=C(C=C3)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


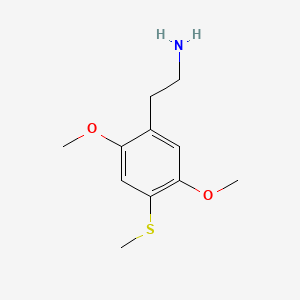
![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1253433.png)
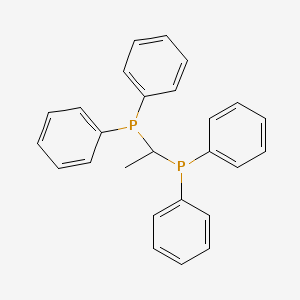
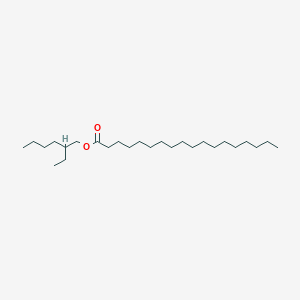
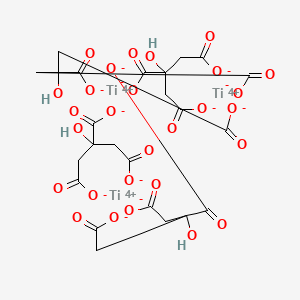
![(10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) (E)-2-methylbut-2-enoate](/img/structure/B1253442.png)
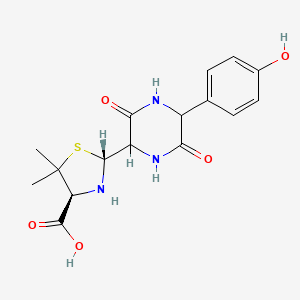

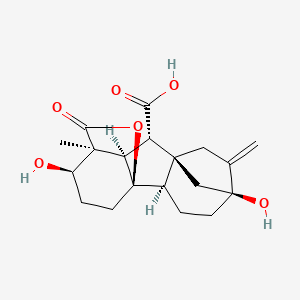

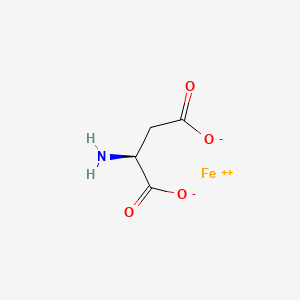
![2-[4-(Cyclohexylamino)-3-nitrophenyl]-5-methyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B1253452.png)

![(3aR,4R,6E,10E,11aR)-4-hydroxy-6,10-dimethyl-3-methylene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1253454.png)
